molecular formula C21H29N6O5P B1672156 Tenofovir alafenamide CAS No. 383365-04-6

Tenofovir alafenamide

Katalognummer B1672156
CAS-Nummer: 383365-04-6
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: LDEKQSIMHVQZJK-GNGHXOLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A practical synthesis of TAF circumventing tenofovir has been accomplished on a 7g scale .


Molecular Structure Analysis

The single-crystal structure of TAF fumarate hemihydrate (TAF:fumarate:H2O = 2:2:1) was reported. It was initially documented as a salt in which one proton of the fumaric acid migrates to the amine group of the adenine moiety in TAF .


Chemical Reactions Analysis

An analytical method for assessing Tenofovir alafenamide and its related impurities using UPLC has been validated .

Wissenschaftliche Forschungsanwendungen

  • HIV Prevention

    • Field : Pharmaceutics
    • Application : TAF has been used in the development of a topical insert for effective on-demand vaginal and rectal HIV prevention .
    • Methods : The topical insert containing TAF and elvitegravir (EVG), two potent and synergistic antiretrovirals, can be self-administered vaginally and/or rectally, before and after coitus .
    • Results : The TAF/EVG inserts are stable, easy to manufacture, low-cost, acceptable, and show highly promising preclinical and clinical results for on-demand topical pre- or post-exposure HIV prevention .
  • Treatment of Acute-on-Chronic Liver Failure Associated with Hepatitis B

    • Field : Infectious Diseases
    • Application : TAF has been used in the treatment of HBV-related acute-on-chronic liver failure (ACLF) .
    • Methods : Patients with HBV-related ACLF were recruited and received daily TAF .
    • Results : By week 48, 80% of patients in the TAF group survived without liver transplantation . After 4 weeks of TAF treatment, all patients showed paralleling reduction of HBV DNA levels .
  • Transdermal Delivery System for HIV-1 and HBV Treatment

    • Field : Pharmaceutics
    • Application : TAF is being investigated for its use in a transdermal delivery system for the treatment of HIV-1 and HBV .
    • Methods : The specifics of the transdermal delivery system are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Synthesis of TAF

    • Field : Chemistry
    • Application : A practical synthesis of TAF has been developed .
    • Methods : The specifics of the synthesis process are not detailed in the source .
    • Results : The synthesis of TAF has been accomplished on a 7 g scale .
  • Treatment for Mothers

    • Field : Gastroenterology
    • Application : The specifics of the application are not detailed in the source .
    • Methods : The specifics of the methods are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Treatment of Hepatitis B

    • Field : Infectious Diseases
    • Application : TAF has been used in the treatment of acute-on-chronic liver failure associated with hepatitis B .
    • Methods : Patients with HBV-related ACLF were recruited and received daily TAF .
    • Results : By week 48, 80% of patients in the TAF group survived without liver transplantation . After 4 weeks of TAF treatment, all patients showed paralleling reduction of HBV DNA levels .
  • HIV Prevention

    • Field : Pharmaceutics
    • Application : TAF has been used in the development of a topical insert for effective on-demand vaginal and rectal HIV prevention .
    • Methods : The topical insert containing TAF and elvitegravir (EVG), two potent and synergistic antiretrovirals, can be self-administered vaginally and/or rectally, before and after coitus .
    • Results : The TAF/EVG inserts are stable, easy to manufacture, low-cost, acceptable, and show highly promising preclinical and clinical results for on-demand topical pre- or post-exposure HIV prevention .
  • Treatment of HIV-1 and HBV

    • Field : Infectious Diseases
    • Application : TAF is being investigated for its use in a transdermal delivery system for the treatment of HIV-1 and HBV .
    • Methods : The specifics of the transdermal delivery system are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Treatment for Older Individuals

    • Field : Geriatrics
    • Application : TAF has a potential to benefit older individuals, because it has previously demonstrated an improved renal and bone safety profile compared to tenofovir disoproxil fumarate (TDF) .
    • Methods : The specifics of the methods are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Treatment of Chronic Hepatitis B

    • Field : Infectious Diseases
    • Application : TAF, along with other antivirals like entecavir (ETV) and tenofovir disoproxil fumarate (TDF), is recommended as first-line therapy for patients with chronic HBV infection based on their significant suppression of viral replication and high barriers to virus resistance .
    • Methods : The specifics of the methods are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Long-term Treatment of Chronic Hepatitis B

    • Field : Infectious Diseases
    • Application : The long-term effectiveness and safety of Tenofovir Alafenamide for treatment-naïve and experienced patients with chronic hepatitis B has been studied .
    • Methods : The specifics of the methods are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .
  • Evaluation of TAF Implants

    • Field : Pharmacology
    • Application : Previous studies have reported the use of dogs, rabbits, and nonhuman primates in the evaluation of prototype TAF implants .
    • Methods : The specifics of the methods are not detailed in the source .
    • Results : The outcomes of this application are not provided in the source .

Safety And Hazards

The cumulative incidence of adverse drug reactions (ADRs) was 0.21 per 100 person-months, and the incidence of serious ADRs was 0.01 (95% CI, 0.00-0.04) per 100 person-months . There were no ADRs of declines in estimated glomerular filtration rates, renal failure or proximal tubulopathy . The most common ADR was hypophosphataemia in seven (1.2%) patients . Two (0.4%) patients each had decreased blood phosphorus, bone mineral density decreased, dizziness and alopecia .

Zukünftige Richtungen

Tenofovir alafenamide (TAF) is a prodrug of tenofovir that delivers high levels of active drug to hepatocytes and is given in a lower dose than tenofovir disoproxil fumarate (TDF). TAF reduces viral replication in patients with chronic hepatitis B (CHB) similar to TDF and has shown a lower risk of the renal and bone toxicities associated with TDF use . The FDA has approved the supplemental new drug application (sNDA) for Vemlidy® (tenofovir alafenamide) 25 mg tablets as a once-daily treatment for chronic hepatitis B virus (HBV) infection in pediatric patients six years of age and older and weighing at least 25 kg with compensated liver disease .

Eigenschaften

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKQSIMHVQZJK-CAQYMETFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958941
Record name Tenofovir alafenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tenofovir alafenamide presents 91% lower plasma concentration with an intracellular presence of about 20-fold higher when compared to [tenofovir disoproxil]. This is due to its prolonged systemic exposure and its higher intracellular accumulation of the active metabolite tenofovir diphosphate. Tenofovir alafenamide accumulates more in peripheral blood mononuclear cells compared to red blood cells. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase, causing chain termination and the inhibition of viral synthesis. To know more about the specific mechanism of action of the active form, please visit the drug entry of [tenofovir].
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tenofovir alafenamide

CAS RN

379270-37-8, 383365-04-6
Record name Tenofovir alafenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379270-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir Alafenamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-7339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir alafenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR ALAFENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

104-107 ºC
Record name Tenofovir alafenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tenofovir alafenamide
Reactant of Route 2
Reactant of Route 2
Tenofovir alafenamide
Reactant of Route 3
Reactant of Route 3
Tenofovir alafenamide
Reactant of Route 4
Reactant of Route 4
Tenofovir alafenamide
Reactant of Route 5
Reactant of Route 5
Tenofovir alafenamide
Reactant of Route 6
Reactant of Route 6
Tenofovir alafenamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.